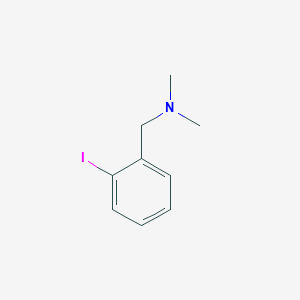

1-(2-Iodophenyl)-N,N-dimethylmethanamine

Description

Contextualization within Organohalide and Tertiary Amine Chemistry

The chemical behavior of 1-(2-Iodophenyl)-N,N-dimethylmethanamine is defined by the interplay of its two key functional groups: the aryl iodide and the tertiary amine. As an organohalide, the iodine atom on the benzene (B151609) ring is a versatile handle for a multitude of chemical reactions. Aryl iodides are notable for their reactivity in cross-coupling reactions, serving as precursors to more complex molecular architectures. The C-I bond is the most reactive among the carbon-halogen bonds (excluding astatine), making it an excellent leaving group in nucleophilic substitution and an active participant in metal-catalyzed processes.

The tertiary amine moiety, specifically the N,N-dimethylmethanamine group, imparts distinct properties to the molecule. Tertiary amines are generally non-nucleophilic bases, but the lone pair of electrons on the nitrogen atom can engage in various chemical transformations, including oxidation to form N-oxides and quaternization reactions. youtube.com The presence of the dimethylamino group at the ortho position to the iodine atom can also exert steric and electronic effects on the reactivity of the aryl iodide, potentially influencing the regioselectivity and rate of reactions at the aromatic ring. For instance, the deiodination of ortho-iodo-hydroxylated arenes can be initiated by tertiary amines in the presence of water, a reaction that does not affect para-iodine substituents. nih.gov

Significance as a Privileged Structure and Building Block in Complex Synthesis

While not formally designated as a "privileged structure" in the classical medicinal chemistry sense, the 1-(2-iodophenyl)methanamine scaffold is a significant building block for the synthesis of complex and biologically relevant molecules. Its utility stems from the dual functionality that allows for sequential or tandem reactions. The aryl iodide can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions, enabling the formation of biaryl compounds.

The compound serves as a precursor in the synthesis of various heterocyclic systems and has been employed as an intermediate in the preparation of pharmaceutical agents, including tyrosine kinase inhibitors and antipsychotic agents. The ability to introduce diverse substituents at the ortho position via the iodine handle makes it a versatile starting material for generating libraries of compounds for drug discovery and materials science applications. For example, related aminohydantoin structures are being explored as β-secretase (BACE-1) inhibitors for Alzheimer's disease. acs.org

Overview of Current Research Landscape and Key Academic Contributions

First reported in the 1980s, this compound has seen its applications expand from its initial use as a precursor in asymmetric catalysis. Current research continues to leverage its unique structural features for the synthesis of novel organic molecules. Recent studies have focused on palladium/norbornene-catalyzed ortho-amination reactions, which allow for the introduction of secondary amines at the ortho position of aryl iodides, a challenging transformation that expands the synthetic utility of this class of compounds. nih.gov

The synthesis of biologically active molecules remains a key driver of research involving this and related compounds. For instance, the development of multicomponent reactions for the efficient assembly of complex molecules often utilizes building blocks with multiple reactive sites, a characteristic embodied by this compound. nih.gov The ongoing exploration of new catalytic systems and reaction methodologies continues to uncover novel applications for this versatile chemical entity.

Physicochemical and Spectroscopic Data

Below are tables detailing some of the physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂IN |

| Molecular Weight | 261.10 g/mol |

| Boiling Point | 92°C at 2.1 Torr |

| Density | 1.1–1.3 g/cm³ |

| LogP (Partition Coefficient) | 2.45 (Estimated) |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF); Insoluble in water |

Table generated from data in search result

Spectroscopic Data Analogs

| Spectral Data Type | Expected Characteristics for Analogs |

| ¹H NMR | Signals for methyl protons (CH₃) around δ 2.27 ppm and methylene (B1212753) protons (CH₂) around δ 4.80 ppm. |

| IR | Characteristic peaks for C-N stretching between 1201–1364 cm⁻¹ and aromatic C=C stretching around 1587 cm⁻¹. |

Table generated from data in search result

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPMQWGJRGTBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509673 | |

| Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10175-33-4 | |

| Record name | 2-Iodo-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10175-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Iodophenyl N,n Dimethylmethanamine and Its Derivatives

Strategies for ortho-Iodinated Aryl Alkylamine Synthesis

The creation of the ortho-iodinated aryl alkylamine core requires precise control over regioselectivity. Several powerful synthetic strategies have been developed to achieve this, including transition metal-catalyzed cross-coupling reactions, reductive aminations, and directed metalations. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction efficiency.

Palladium-Catalyzed Approaches in Aryl Alkylamine Formation

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds, yet the direct coupling of free amines with aryl halides can be challenging due to potential side reactions. nih.gov However, advancements in ligand design and catalyst systems have enabled the efficient synthesis of aryl amines. In the context of forming ortho-iodinated aryl alkylamines, palladium-catalyzed reactions can be envisioned to construct the aryl-amine bond or to functionalize an existing aryl amine scaffold.

Three-component coupling reactions, co-catalyzed by palladium and norbornene, allow for the formation of hindered aryl-heteroaryl bonds while simultaneously introducing an ortho-alkyl group to an aryl iodide. nih.gov This highlights the capability of palladium catalysis to mediate complex transformations at the ortho position of aryl iodides. While this specific example focuses on C-C bond formation at the ortho-position, the underlying principle of palladium-catalyzed functionalization of aryl iodides is broadly applicable. nih.gov For direct C-N bond formation, systems have been developed that are effective for coupling aliphatic amines with aryl halides under aqueous micellar conditions, which offers a more sustainable approach. acs.org The choice of ligand is critical in these transformations to promote the desired C-N reductive elimination and suppress undesired side reactions like β-hydride elimination. acs.org

| Ligand | General Type | Observed Outcome in Specific Aminations | Reference |

|---|---|---|---|

| tBuBrettPhos | Monodentate Phosphine (B1218219) (Buchwald) | Trace product in aqueous micellar amination of 1-bromo-4-(trifluoromethyl)benzene with n-hexylamine. | acs.org |

| DtBPF | Bidentate Phosphine (Ferrocene-based) | No reaction observed under the same conditions. | acs.org |

| tBuXantphos | Bidentate Phosphine (Xanthene-based) | No reaction observed under the same conditions. | acs.org |

Reductive Amination Protocols for N,N-Dimethylamine Scaffolds

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com This method is particularly effective for the synthesis of tertiary amines, such as those containing the N,N-dimethylamine scaffold.

To synthesize 1-(2-Iodophenyl)-N,N-dimethylmethanamine, this strategy would involve the reaction of 2-iodobenzaldehyde (B48337) with dimethylamine, followed by reduction. The process is experimentally straightforward and avoids harsh reagents, making it a green chemistry alternative to other alkylation methods. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity and tolerance of the mildly acidic conditions required for imine formation. libretexts.orgorganic-chemistry.orgorgsyn.org The reaction is generally applicable to a wide range of aldehydes and ketones, demonstrating its robustness. organic-chemistry.orgresearchgate.net

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Can be used in a stepwise procedure; generally mild. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Stable in weakly acidic conditions required for imine formation; selective for the iminium ion over the carbonyl group. | orgsyn.orgresearchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, general, and selective; does not require separate imine formation step. | organic-chemistry.org |

| Hydrogen (H₂) with Metal Catalyst | Aldehydes, Ketones | Used in industrial applications; can employ catalysts like Ni, Pd, Pt. | libretexts.orggoogle.com |

Directed Metalation Strategies for Regioselective Functionalization of Aryl Iodides

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chemeurope.comwikipedia.org This strategy relies on the presence of a directed metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce a substituent exclusively at the ortho position. chemeurope.com

While aryl iodides typically undergo halogen-metal exchange faster than directed lithiation, the choice of directing group and reaction conditions can be tuned. acs.orguwindsor.ca More importantly, DoM can be used on a precursor molecule to install a group that is later converted into the desired N,N-dimethylmethanamine moiety. For instance, a tertiary amide or an O-carbamate group can serve as a powerful DMG. organic-chemistry.org The lithiated intermediate could then be quenched with an iodine source (like I₂) to install the ortho-iodo substituent. This approach ensures absolute regiocontrol for the placement of the iodine atom relative to the directing group, which is a precursor to the final alkylamine side chain.

Precursor Design and Elaboration

The successful synthesis of this compound often hinges on the judicious choice of starting materials and a carefully planned synthetic sequence. The precursor must contain, or allow for the efficient introduction of, both the iodine atom and the N,N-dimethylmethanamine moiety (or a group that can be readily converted to it).

Utilization of 2-Iodobenzamide (B1293540) and Related Synthons

2-Iodobenzamide and its derivatives are highly valuable precursors for the synthesis of the target molecule. buet.ac.bd The amide functionality in 2-iodobenzamide can be reduced to the corresponding amine. For instance, reduction with a powerful hydride source like lithium aluminum hydride (LiAlH₄) can convert the primary amide directly into a primary amine (2-iodobenzylamine). libretexts.org Subsequent N-methylation would be required to obtain the final product.

Alternatively, an N,N-disubstituted amide, specifically N,N-dimethyl-2-iodobenzamide, serves as a more direct precursor. The reduction of this tertiary amide would directly yield this compound. This reduction can be achieved using reagents like aluminum hydride (alane), which can be generated in situ from lithium aluminum hydride. nih.gov The synthesis of 2-iodobenzamide itself can be accomplished through various methods, including those starting from 2-iodobenzoic acid or via halogen exchange reactions on other halobenzamides. chemicalbook.com

Installation of the N,N-Dimethylmethanamine Moiety

The final step in many synthetic routes is the installation or unmasking of the N,N-dimethylmethanamine group. As mentioned, the most direct method is the reduction of a corresponding N,N-dimethylamide precursor. The use of alane (AlH₃) has proven effective for reducing N,N-dimethyl-2-oxoacetamides to the desired N,N-dimethyltryptamine (DMT) products in high purity, a transformation directly analogous to the reduction of N,N-dimethyl-2-iodobenzamide. nih.gov

Another prominent pathway is through reductive amination of the corresponding aldehyde (2-iodobenzaldehyde) with dimethylamine, as detailed in section 2.1.2. This process directly constructs the final C-N bond and installs the two methyl groups in a single, efficient step. researchgate.netgoogle.com This method is often preferred for its operational simplicity and high atom economy. researchgate.net

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-Iodobenzaldehyde |

| 2-Iodobenzamide |

| 2-Iodobenzoic acid |

| 2-Iodobenzylamine |

| Aluminum hydride (Alane) |

| Dimethylamine |

| Iodine |

| Lithium aluminum hydride |

| N,N-dimethyl-2-iodobenzamide |

| N,N-dimethyltryptamine (DMT) |

| n-Butyllithium |

| Norbornene |

| Palladium |

| s-Butyllithium |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Green Chemistry and Sustainable Synthetic Routes

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly reduce reaction times and improve yields. nih.govresearchgate.netnih.gov For the synthesis of substituted benzylamines and related nitrogen-containing compounds, microwave-assisted protocols have demonstrated considerable advantages over conventional heating methods. nih.govresearchgate.netuniv.kiev.uaorganic-chemistry.orgnih.gov The application of microwave energy can facilitate key bond-forming reactions, such as N-alkylation and reductive amination, often in shorter time frames and with higher purity of the final product. nih.govresearchgate.net While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to a wide range of related structures suggests its high potential for a greener synthesis of this target compound.

Flow Chemistry:

Continuous flow synthesis offers a paradigm shift from traditional batch processing, providing enhanced safety, scalability, and control over reaction parameters. nih.govdurham.ac.uk The use of microreactors allows for rapid heat and mass transfer, enabling reactions to be performed under conditions that might be hazardous in a batch setup. This is particularly relevant for reactions involving highly reactive intermediates. The generation and in-situ trapping of reactive species can be managed more safely and efficiently in a continuous flow system. durham.ac.uk Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds and has the potential to be adapted for the production of this compound, offering a safer and more scalable manufacturing process. nih.govdurham.ac.uk

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation can create localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govnih.gov Ultrasound-assisted synthesis has been employed for various organic transformations, including the formation of C-N bonds, and often leads to higher yields and shorter reaction times under milder conditions. nih.govnih.gov This technique has been successfully used in the one-pot, multi-component synthesis of complex molecules in aqueous media, highlighting its potential for the environmentally friendly synthesis of this compound derivatives. nih.gov

Biocatalysis:

The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. Biocatalytic methods operate under mild conditions, often in aqueous media, and can lead to the formation of enantiomerically pure products. While specific biocatalytic routes to this compound have not been detailed, the broader field of biocatalysis has demonstrated the potential for the synthesis of substituted benzylamines. Engineered enzymes could potentially be developed to catalyze the key steps in the synthesis of the target compound and its derivatives, representing a highly sustainable and atom-economical approach.

The following table provides a comparative overview of the potential green synthetic methodologies applicable to the synthesis of N,N-dialkylbenzylamines.

| Methodology | Key Advantages | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction rates. nih.govresearchgate.netnih.govresearchgate.netuniv.kiev.uaorganic-chemistry.orgnih.gov | Potentially applicable for the N,N-dimethylation step or the initial formation of the benzylamine (B48309) precursor. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, safe handling of hazardous intermediates. nih.govdurham.ac.uk | Could enable a safer and more efficient continuous production process, particularly if reactive intermediates are involved. |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, milder reaction conditions, often improved yields. nih.govnih.gov | Could be used to promote the key bond-forming reactions under more environmentally friendly conditions. |

| Biocatalysis | High selectivity (including enantioselectivity), mild reaction conditions, use of renewable resources. | Development of specific enzymes could lead to a highly sustainable and efficient synthesis. |

Chemical Reactivity and Transformation Studies of 1 2 Iodophenyl N,n Dimethylmethanamine

Cross-Coupling Reactions

The aryl iodide moiety of 1-(2-Iodophenyl)-N,N-dimethylmethanamine is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of biaryl compounds and other complex organic structures.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages. In this reaction, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The dimethylaminomethyl group can influence the reaction through steric hindrance and by coordinating with the metal center. A variety of arylboronic acids can be employed, leading to a diverse range of 2-((dimethylamino)methyl)biphenyl derivatives. These products are valuable precursors for the synthesis of more complex molecules, including nitrogen-containing heterocycles.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-((Dimethylamino)methyl)biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 2-((Dimethylamino)methyl)-4'-methoxybiphenyl |

| 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 2-((Dimethylamino)methyl)-3'-fluorobiphenyl |

| Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | N,N-Dimethyl-1-(2-(thiophen-2-yl)phenyl)methanamine |

The Heck reaction provides a method for the arylation of olefins. masterorganicchemistry.com this compound can be coupled with various alkenes using a palladium catalyst to introduce the 2-((dimethylamino)methyl)phenyl group. beilstein-journals.org The reaction typically proceeds with high regioselectivity, favoring substitution at the less substituted carbon of the double bond. This reaction is instrumental in synthesizing substituted styrenes and other vinylarenes, which are versatile intermediates in polymer and pharmaceutical synthesis. The choice of phosphine (B1218219) ligand and base is crucial to optimize the yield and selectivity of the reaction. nih.gov

Table 2: Representative Heck Reactions of this compound

| Olefin | Catalyst | Base | Ligand | Product |

| Styrene | Pd(OAc)₂ | Et₃N | P(o-tol)₃ | (E)-1-(2-((Dimethylamino)methyl)phenyl)-2-phenylethene |

| Methyl acrylate | Pd(OAc)₂ | NaOAc | PPh₃ | Methyl (E)-3-(2-((dimethylamino)methyl)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | - | 1-(2-((E)-Oct-1-en-1-yl)phenyl)-N,N-dimethylmethanamine |

| Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | P(Cy)₃ | 1-(2-(Cyclohex-1-en-1-yl)phenyl)-N,N-dimethylmethanamine |

Carbonylative coupling reactions introduce a carbonyl group (C=O) from carbon monoxide into an organic molecule. For this compound, this can be achieved using a palladium catalyst in the presence of an appropriate nucleophile. For instance, reaction with an alcohol under a carbon monoxide atmosphere yields the corresponding benzoate (B1203000) ester. Similarly, using an amine as the nucleophile leads to the formation of a benzamide. These reactions provide a direct route to valuable carboxylic acid derivatives. nih.govacs.orgdiva-portal.orgcolab.ws

Table 3: Carbonylative Coupling of this compound

| Nucleophile | Catalyst | CO Pressure | Product |

| Methanol | PdCl₂(PPh₃)₂ | 1 atm | Methyl 2-((dimethylamino)methyl)benzoate |

| Diethylamine | Pd(OAc)₂/dppf | 10 atm | 2-((Dimethylamino)methyl)-N,N-diethylbenzamide |

| Aniline | [MCM-41-2P-Pd(OAc)₂] | 10 bar | 2-((Dimethylamino)methyl)-N-phenylbenzamide. colab.ws |

| Water (Hydrolysis) | Pd(PPh₃)₄ | 5 atm | 2-((Dimethylamino)methyl)benzoic acid |

Directed Ortho Metalation and Subsequent Electrophilic Quenches

The N,N-dimethylaminomethyl group is a potent directed metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org This functionality allows for the regioselective deprotonation of the aromatic ring at the position ortho to the directing group (the C6 position) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. uwindsor.ca The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce a new substituent at the C6 position, a position that is often difficult to functionalize through classical electrophilic aromatic substitution. nih.gov This strategy provides access to a variety of 1,2,3-trisubstituted benzene (B151609) derivatives. strath.ac.uk

Table 4: Electrophilic Quenching of the Ortho-Lithiated Intermediate

| Base | Electrophile | Product |

| sec-BuLi/TMEDA | D₂O | 1-(2-Iodo-6-deuteriophenyl)-N,N-dimethylmethanamine |

| n-BuLi | (CH₃)₃SiCl | 1-(2-Iodo-6-(trimethylsilyl)phenyl)-N,N-dimethylmethanamine |

| sec-BuLi/TMEDA | DMF | 2-((Dimethylamino)methyl)-6-iodobenzaldehyde |

| n-BuLi | CO₂ | 2-((Dimethylamino)methyl)-6-iodobenzoic acid |

| sec-BuLi/TMEDA | I₂ | 1-(2,6-Diiodophenyl)-N,N-dimethylmethanamine |

Functional Group Interconversions on the Aryl Iodide Moiety

The aryl iodide itself is a versatile functional group that can be transformed into a variety of other functionalities. Beyond the palladium-catalyzed cross-coupling reactions mentioned above, the iodine atom can be displaced through other transition-metal-catalyzed processes or converted into an organometallic reagent. For example, Sonogashira coupling with terminal alkynes can introduce an alkynyl group. Similarly, Buchwald-Hartwig amination can be used to form a new C-N bond with various amines. Furthermore, the aryl iodide can undergo iodine-magnesium exchange to form a Grignard reagent, which can then be reacted with various electrophiles.

Table 5: Potential Functional Group Interconversions

| Reaction Type | Reagents | Product |

| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 1-(2-(Phenylethynyl)phenyl)-N,N-dimethylmethanamine |

| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(2-((Dimethylamino)methyl)phenyl)morpholine |

| Ullmann Condensation | Phenol, CuI, K₂CO₃ | 1-(2-Phenoxyphenyl)-N,N-dimethylmethanamine |

| Stille Coupling | Tributyl(vinyl)stannane, Pd(PPh₃)₄ | N,N-Dimethyl-1-(2-vinylphenyl)methanamine |

Role in the Synthesis of N-Containing Heterocycles and Complex Architectures

A key application of this compound is its use as a scaffold for the synthesis of nitrogen-containing heterocycles. Following a Suzuki-Miyaura coupling to form a 2-((dimethylamino)methyl)biphenyl derivative, subsequent intramolecular cyclization reactions can lead to the formation of polycyclic aromatic systems. For example, the cyclization of 2'-functionalized 2-((dimethylamino)methyl)biphenyls can yield phenanthridine (B189435) derivatives, which are structural motifs found in various natural products and pharmacologically active compounds. nih.govacs.org Another synthetic route involves the intramolecular cyclization of intermediates derived from the reaction of the ortho-lithiated species with nitriles, leading to isoquinoline (B145761) derivatives. beilstein-journals.org

Table 6: Synthesis of N-Heterocycles from this compound Derivatives

| Intermediate | Reaction Condition | Heterocyclic Product |

| 2-((Dimethylamino)methyl)-2'-aminobiphenyl | Diazotization followed by cyclization (Pschorr reaction) | 5,6-Dihydrophenanthridine |

| 2-((Dimethylamino)methyl)-2'-formylbiphenyl | Reaction with an amine followed by acid-catalyzed cyclization | Substituted Dibenzo[c,f]azocine |

| 2-((Dimethylamino)methyl)-6-iodobenzonitrile | Intramolecular nucleophilic substitution | 5-((Dimethylamino)methyl)phenanthridine |

| 2-(2-Oxo-2-phenylethyl)benzonitrile derivative | Me₃Al-mediated domino reaction with an amine | Substituted 1-aminoisoquinoline. beilstein-journals.org |

Catalytic Applications of 1 2 Iodophenyl N,n Dimethylmethanamine As a Ligand or Precursor

Ligand Design in Palladium-Mediated Catalysis

The design of ligands is crucial for controlling the reactivity and selectivity of palladium catalysts. 1-(2-Iodophenyl)-N,N-dimethylmethanamine is a precursor for C,N-chelating ligands, where the dimethylamino group acts as a soft N-donor and the aryl ring can be functionalized at the iodo-position or undergo direct C-H activation to form a palladacycle.

Phosphine (B1218219) ligands, while effective, can be air-sensitive, toxic, and costly. This has driven the development of phosphine-free catalytic systems. Nitrogen-containing ligands, derivable from precursors like this compound, offer a stable and economical alternative. Palladacycles formed from N,N-dimethylbenzylamine, for instance, have demonstrated high efficiency in phosphine-free Heck and Suzuki coupling reactions. nih.gov These systems often exhibit high thermal stability. The N-heterocyclic carbene (NHC)-ligated palladacycles, which can be formed from precursors related to the title compound, are particularly robust and active, even for challenging substrates like aryl chlorides. mdpi.com

The iodo-group in this compound provides a synthetic handle for the introduction of other donor atoms, leading to new ligand architectures. For example, nucleophilic substitution of the iodide with a selenium-containing reagent could yield bidentate Se,N ligands. The synthesis of such ligands often involves the reaction of an aryl halide with a selenium nucleophile. mdpi.comnih.gov These Se,N pincer-type ligands have been successfully used in palladium-catalyzed reactions. For example, indole-based (N,C,E)-pincer complexes (where E = S or Se) have been shown to be active catalysts for Heck coupling reactions. rsc.org The combination of a soft selenium donor and a nitrogen donor can modulate the electronic properties of the palladium center, influencing catalytic activity.

Influence on Reaction Selectivity and Efficiency in C-C and C-X Bond Formations

The ligand structure profoundly impacts the selectivity and efficiency of cross-coupling reactions. Ligands derived from precursors like this compound can influence regioselectivity and stereoselectivity. In the Heck reaction, the nature of the ligand can control whether the aryl group adds to the more or less substituted carbon of the alkene. While specific data for ligands from the title compound is unavailable, studies on related palladacycles provide insight.

The following table illustrates the typical performance of a related N,N-dimethylbenzylamine-derived palladacycle in the Heck-Mizoroki reaction, demonstrating high yields and selectivity for the trans isomer.

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 95 |

| 2 | 4-Bromotoluene | n-Butyl acrylate | n-Butyl (E)-3-(4-tolyl)acrylate | 98 |

| 3 | 1-Iodonaphthalene | Methyl methacrylate | Methyl 2-methyl-3-(naphthalen-1-yl)acrylate | 92 |

This table presents illustrative data based on analogous catalytic systems.

Development of Novel Catalytic Systems

The development of novel catalytic systems is aimed at improving catalyst stability, activity, and substrate scope. The use of palladacycles as pre-catalysts is a significant advancement. These are typically air- and moisture-stable solids that can be easily handled. Palladacycles derived from N,N-dimethylbenzylamine, often in combination with N-heterocyclic carbenes (NHCs), have emerged as a "second generation" of highly active catalysts. mdpi.com These systems are effective in a range of C-C and C-heteroatom bond-forming reactions, including Buchwald-Hartwig amination. The synthesis of such catalysts is often straightforward, involving the reaction of the parent amine with a palladium salt. mdpi.com

Mechanistic Aspects of Catalytic Cycles

The catalytic cycle for palladacycle-mediated cross-coupling reactions generally involves an initial activation of the Pd(II) pre-catalyst to a catalytically active Pd(0) species. This is often followed by the classical steps of oxidative addition, migratory insertion, and reductive elimination.

For a Heck reaction catalyzed by a palladacycle derived from an N,N-dimethylbenzylamine-type precursor, the proposed mechanism is as follows:

Activation: The Pd(II) palladacycle is reduced in situ to a Pd(0) species.

Oxidative Addition: The aryl halide adds to the Pd(0) center to form a Pd(II) intermediate.

Migratory Insertion: The alkene coordinates to the palladium, followed by insertion into the Pd-aryl bond.

β-Hydride Elimination: Elimination of a hydrogen atom from the alkyl-palladium intermediate forms the alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX, regenerating the Pd(0) catalyst.

The chelate effect of the N-donor ligand helps to stabilize the palladium center throughout the catalytic cycle, preventing catalyst decomposition and promoting high turnover numbers. mdpi.com

Spectroscopic and Structural Characterization of 1 2 Iodophenyl N,n Dimethylmethanamine and Its Complexes

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-(2-Iodophenyl)-N,N-dimethylmethanamine, ¹H and ¹³C NMR spectra provide definitive information about its molecular framework.

In the ¹H NMR spectrum, the protons of the N,N-dimethyl group are expected to appear as a sharp singlet, typically in the range of δ 2.2–2.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom and the aromatic ring would also present as a singlet, anticipated between δ 4.6–4.8 ppm. The aromatic protons, due to their different chemical environments and spin-spin coupling interactions, are expected to resonate as a multiplet in the region of δ 7.2–8.1 ppm.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton of the molecule. The carbon atoms of the dimethylamino group and the methylene bridge are expected to show distinct signals, while the six carbons of the phenyl ring will appear in the aromatic region, with their chemical shifts influenced by the iodine and dimethylaminomethyl substituents.

While specific, publicly available experimental spectra for this compound are not widespread, the expected chemical shift ranges are well-established based on the analysis of analogous structures.

Table 1: Predicted NMR Data for this compound

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N(CH₃)₂ | 2.2 - 2.3 (s) | Not available |

| -CH₂- | 4.6 - 4.8 (s) | Not available |

| Aromatic-H | 7.2 - 8.1 (m) | Not available |

| s = singlet, m = multiplet |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. The molecular weight of this compound is approximately 261.11 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, C₉H₁₂IN, by distinguishing its exact mass from other potential elemental compositions.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For benzylamines, a common fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) ion or other characteristic fragments. The presence of iodine would also lead to specific isotopic patterns and fragmentation pathways involving the loss of the iodine atom or iodine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. For this compound, structural analysis has been performed, revealing key architectural features of the molecule.

The analysis confirms a planar benzene (B151609) ring. A notable feature is the dihedral angle of 85° between the plane of the aromatic ring and the dimethylamino group. This significant twist is likely due to the steric hindrance imposed by the bulky iodine atom at the ortho position, which forces the dimethylaminomethyl substituent out of the plane of the phenyl ring. This steric strain has important implications for the molecule's reactivity and its ability to coordinate to metal centers in complexes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to display several key absorption bands. The C-N stretching vibrations of the alkyl and aryl amine moieties are anticipated in the region of 1200–1364 cm⁻¹. A band corresponding to the scissoring (bending) vibration of the methylene (-CH₂-) group is expected around 1477 cm⁻¹. The stretching vibrations of the aromatic C=C bonds would typically appear near 1587 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C-I stretching vibration, which is often weak in the IR spectrum, should be observable in the Raman spectrum. The symmetric vibrations of the benzene ring would also give rise to characteristic Raman signals.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| C-N (Alkyl/Aryl) | 1200 - 1364 | Stretching |

| -CH₂- | ~1477 | Bending (Scissoring) |

| Aromatic C=C | ~1587 | Stretching |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule and provides information about its electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Aromatic compounds typically exhibit a strong absorption band around 200-210 nm (the E-band) and a weaker band between 250-290 nm (the B-band) due to π-π* transitions. The presence of the iodine and dimethylaminomethyl substituents on the benzene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and may also affect their intensities.

Detailed experimental UV-Vis spectra for this compound are not widely reported, but the general features can be predicted based on the behavior of similar iodinated and aminated aromatic compounds.

Computational and Theoretical Investigations of 1 2 Iodophenyl N,n Dimethylmethanamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1-(2-Iodophenyl)-N,N-dimethylmethanamine, DFT calculations can predict key structural parameters and electronic properties, offering a window into its behavior at the atomic level.

While specific DFT studies exclusively on this compound are not abundant in publicly available literature, we can infer its properties from studies on analogous compounds such as N,N-dimethylbenzylamine. The introduction of a bulky iodine atom at the ortho position of the phenyl ring is expected to induce significant steric and electronic effects.

DFT calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set to optimize the molecular geometry. The resulting optimized structure would likely show a distortion from a perfectly planar phenyl ring due to the steric hindrance between the iodine atom and the N,N-dimethylmethanamine side chain. The key geometric parameters that would be of interest include bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound (Estimated based on related structures)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C-I Bond Angle | ~120° |

| C-C-N Bond Angle | ~121° |

| Dihedral Angle (Phenyl-C-N-C) | ~90° |

These values are estimations based on DFT calculations of similar molecules and are intended for illustrative purposes.

The electronic structure analysis from DFT would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. The presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing, yet polarizable, iodine atom would significantly influence the electron distribution and the energies of these frontier orbitals.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its involvement in cyclometalation reactions, particularly with palladium catalysts. These reactions are fundamental in C-H activation and functionalization.

Drawing parallels from computational studies on the cyclopalladation of N,N-dimethylbenzylamine, the reaction with a palladium(II) salt, such as palladium acetate, is proposed to proceed through a concerted metalation-deprotonation (CMD) mechanism. acs.orgresearchgate.net In this pathway, the nitrogen atom of the dimethylamino group first coordinates to the palladium center. This initial coordination brings the metal in close proximity to the ortho C-H bond of the phenyl ring.

The transition state for the C-H activation step would involve a six-membered ring-like structure where the palladium atom, the nitrogen atom, the benzylic carbon, one of the ortho carbons, and the hydrogen being abstracted are all involved. The iodine atom at the other ortho position would likely influence the regioselectivity and the energetics of this process due to its steric bulk and electronic effects. DFT calculations can be employed to locate and characterize the transition state, providing crucial information about the activation energy barrier of the reaction.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are vital for the characterization of new compounds and for the interpretation of experimental spectra.

For this compound, conformational analysis is the first step in predicting its spectroscopic properties. Due to the flexible side chain, the molecule can exist in different conformations. Computational methods, often starting with a molecular mechanics force field followed by DFT optimization, can be used to identify the low-energy conformers. The relative energies of these conformers can then be used to calculate a Boltzmann-weighted average of the predicted spectroscopic parameters.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The calculated chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.3 | ~45 |

| CH₂ | ~3.5 | ~63 |

| Aromatic CH | 7.0 - 7.8 | 127 - 140 |

| C-I | - | ~98 |

| C-CH₂ | - | ~142 |

Note: These are representative values and can vary depending on the computational method and solvent effects.

Similarly, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR and Raman spectra to assign the observed vibrational modes.

Ligand-Metal Interactions in Catalytic Complexes

The role of this compound as a ligand in catalytic complexes, particularly with transition metals like palladium, is of significant interest. Computational chemistry provides a molecular-level understanding of the interactions between the ligand and the metal center.

In a catalytic cycle, the ligand coordinates to the metal, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. In the case of this compound, the nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center to form a coordinate bond. acs.org

Following the initial N-coordination, the ortho-iodine atom can also play a role in the stability and reactivity of the resulting complex. While not as common as phosphine (B1218219) or N-heterocyclic carbene ligands, the hemilabile nature of the C-I bond could potentially lead to interesting reactivity. More commonly, the ortho-iodine acts as a bulky substituent that can influence the regioselectivity of subsequent reactions.

DFT calculations can be used to model the structure of the ligand-metal complex and to analyze the nature of the bonding between the ligand and the metal. Techniques such as Natural Bond Orbital (NBO) analysis can provide quantitative information about the charge transfer and orbital interactions between the ligand and the metal. acs.orgbiointerfaceresearch.com This understanding is crucial for the rational design of new and improved catalysts for various organic transformations.

Derivatization Studies and Analog Synthesis of 1 2 Iodophenyl N,n Dimethylmethanamine

Systematic Modification of the N,N-Dimethylamine Group

The tertiary amine of 1-(2-Iodophenyl)-N,N-dimethylmethanamine is a key site for structural modification, allowing for changes in the electronic and steric properties of the molecule. Two principal transformations are the quaternization to form quaternary ammonium (B1175870) salts and N-demethylation to yield secondary or primary amines.

Quaternization involves the reaction of the N,N-dimethylamine group with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. jcu.czjcu.cz This transformation alters the charge and polarity of the molecule. For instance, the reaction of N,N-dimethylbenzylamine, a closely related analog, with various n-alkylbromides results in the formation of benzalkonium bromides with varying alkyl chain lengths. jcu.cz The reaction is typically carried out by refluxing the tertiary amine with the alkyl bromide in a suitable solvent like ethanol. jcu.cz The yields of these reactions can vary depending on the length of the alkyl chain. jcu.cz

N-demethylation, the removal of one or both methyl groups, provides access to the corresponding secondary (N-methyl) and primary amines. These derivatives can serve as precursors for further functionalization. Various reagents can achieve N-demethylation, and the choice of reagent can influence the selectivity between mono- and di-demethylation.

Table 1: Examples of Systematic Modification of the N,N-Dimethylamine Group in N,N-Dimethylbenzylamine Analogs This table is illustrative and based on reactions with analogous compounds.

| Starting Material | Reagent/Conditions | Product | Reference |

| N,N-Dimethylbenzylamine | 1-Bromooctane, ethanol, reflux | N-Benzyl-N,N-dimethyloctan-1-ammonium bromide | jcu.cz |

| N,N-Dimethylbenzylamine | 1-Bromodecane, ethanol, reflux | N-Benzyl-N,N-dimethyldecan-1-ammonium bromide | jcu.cz |

| N,N-Dimethylbenzylamine | 1-Bromododecane, ethanol, reflux | N-Benzyl-N,N-dimethyldodecan-1-ammonium bromide | jcu.cz |

| N,N-Dimethylbenzylamine | 1-Bromotetradecane, ethanol, reflux | N-Benzyl-N,N-dimethyltetradecan-1-ammonium bromide | jcu.cz |

Diversification at the Aryl Moiety (beyond the 2-Iodo position)

The aryl iodide functionality in this compound is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. Additionally, directed ortho-metalation can be employed to functionalize the aryl ring at positions adjacent to the directing group.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.orgresearchgate.netyoutube.comconicet.gov.ar It is a powerful method for forming carbon-carbon bonds and introducing new aryl or vinyl groups at the 2-position. For example, 2-iodoaniline (B362364) can be coupled with various arylboronic acids to produce 2-aminobiphenyl (B1664054) derivatives. researchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon triple bond. libretexts.orgorganic-chemistry.orgnih.govyoutube.com This method is instrumental in synthesizing arylalkynes. For instance, 2-iodoaniline can react with terminal alkynes to yield 2-alkynyl-anilines, which are valuable precursors for heterocyclic synthesis. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orglibretexts.orgyoutube.comnih.gov This allows for the introduction of a wide range of primary and secondary amines at the 2-position, leading to the synthesis of various N-aryl compounds.

Directed ortho-Metalation (DoM):

The N,N-dimethylaminomethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the aryl ring at the ortho position (the 6-position relative to the iodine) by a strong base like butyllithium. baranlab.orguwindsor.cawikipedia.orgorganic-chemistry.orgyoutube.com The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. This method offers high regioselectivity for functionalization at a position that is not the iodine-bearing carbon.

Table 2: Examples of Aryl Moiety Diversification Reactions on 2-Iodoaniline Analogs

| Reaction Type | Substrate | Coupling Partner/Electrophile | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura Coupling | 2-Iodocycloenone | Phenylboronic acid | Pd(0)/C, Na2CO3, DME/H2O | 2-Phenylcycloenone | organic-chemistry.org |

| Sonogashira Coupling | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI, Et3N, DMF | 2-Amino-3-(phenylethynyl)pyridine | scirp.org |

| Buchwald-Hartwig Amination | Iodobenzene | Aniline | γ-Fe2O3@MBD/Pd-Co, H2O | Diphenylamine | researchgate.net |

| Directed ortho-Metalation | N,N-Dimethylbenzylamine | Butyllithium, then an electrophile (E+) | - | 2-E-C6H4CH2N(CH3)2 | wikipedia.org |

Synthesis of Polyfunctionalized Analogs for Advanced Material or Synthetic Applications

The derivatization strategies discussed above pave the way for the synthesis of polyfunctionalized analogs of this compound. These analogs, incorporating diverse functional groups, are of significant interest for applications in materials science and as advanced synthetic intermediates.

For example, the products of Sonogashira coupling of 2-iodoanilines can undergo subsequent intramolecular cyclization reactions to form indole (B1671886) derivatives. nih.govorganic-chemistry.org Indoles are a core structural motif in many biologically active compounds and functional organic materials. Similarly, intramolecular C-H amination of appropriately substituted phenethylamine (B48288) derivatives, which can be accessed through derivatization, can lead to the synthesis of indolines. nih.gov

Furthermore, palladium-catalyzed intramolecular C-H activation of N-aryl-2-iodoanilines, formed via Buchwald-Hartwig amination, can lead to the synthesis of carbazoles. rsc.orgorganic-chemistry.orgnih.gov Carbazoles are a class of nitrogen-containing heterocycles known for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters. The ability to introduce various substituents onto the carbazole (B46965) core through the derivatization of the starting this compound allows for the fine-tuning of the electronic and photophysical properties of these materials.

Table 3: Synthesis of Polyfunctionalized Analogs from 2-Iodoaniline Derivatives

| Starting Material Type | Reaction Sequence | Product Class | Potential Application | Reference |

| 2-Iodophenethyl mesylate | Cu-catalyzed amidation/intramolecular cyclization | Indolines | Pharmaceuticals, Bioactive compounds | nih.gov |

| N-Aryl-2-iodoaniline | Pd-catalyzed intramolecular C-H activation | Carbazoles | Organic electronics, Materials science | rsc.org |

| 2-Iodoaniline | Sonogashira coupling followed by intramolecular cyclization | Indoles | Pharmaceuticals, Dyes | organic-chemistry.org |

| Indole derivatives | Diels-Alder reaction with dienophiles | Tetrahydropyrrolo[3,4-c]carbazoles | Synthetic intermediates | nih.gov |

Future Research Trajectories and Interdisciplinary Opportunities

Integration in Flow Chemistry and Automated Synthesis Platforms

The translation of batch chemical processes to continuous flow and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of 1-(2-Iodophenyl)-N,N-dimethylmethanamine and its derivatives is well-suited for such advancements.

Future research could focus on developing a continuous-flow synthesis of this compound itself. For instance, the reductive amination of 2-iodobenzaldehyde (B48337) with dimethylamine, a common batch method, could be adapted to a flow process using a packed-bed reactor with a supported hydrogenation catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing reaction time.

Furthermore, the compound can be a key component in automated synthesis platforms for the rapid generation of compound libraries. Its ortho-iodine and dimethylaminomethyl groups can undergo a variety of subsequent reactions. For example, a flow system could be designed to perform a Suzuki-Miyaura cross-coupling reaction at the iodo position, followed by an in-line purification and a subsequent functionalization of the dimethylamino group, all in a fully automated sequence. This approach would be highly valuable for medicinal chemistry programs aimed at exploring the structure-activity relationships of complex molecules.

Exploration in Supramolecular Chemistry and Self-Assembly

The presence of both a halogen bond donor (the iodine atom) and a hydrogen bond acceptor/coordinating group (the dimethylamino moiety) within the same molecule makes this compound a compelling candidate for studies in supramolecular chemistry and crystal engineering.

The iodine atom can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition for its strength and directionality in controlling the assembly of molecules in the solid state. nih.govnih.gov Research has shown that C–I⋯π(ring) interactions can play a significant role in the packing of iodo-substituted aromatic compounds. nih.govresearchgate.net Similarly, the dimethylaminomethyl group can act as a hydrogen bond acceptor or coordinate to metal centers. bohrium.comresearchgate.net

Future investigations could explore the self-assembly of this compound and its derivatives to form well-defined supramolecular architectures such as dimers, chains, and sheets. nih.govresearchgate.net The interplay between halogen bonding and hydrogen bonding could be systematically studied by co-crystallizing the compound with a variety of molecules capable of acting as hydrogen bond donors or halogen bond acceptors. This could lead to the rational design of new crystalline materials with predictable structures and properties.

Advanced Materials Science Applications

The unique electronic and structural features of this compound make it a promising component for the development of advanced materials.

One area of interest is the functionalization of graphene and other carbon nanomaterials. The compound can be used to modify the surface of graphene, potentially altering its electronic properties and processability. The dimethylamino group can enhance the dispersibility of graphene in various solvents, while the iodo-group can serve as a handle for further chemical modifications.

Furthermore, the scaffold of this compound could be incorporated into the design of stimuli-responsive materials. acs.orgnih.govfao.orgrsc.org For example, polymers containing this moiety could exhibit changes in their properties in response to external stimuli such as light, pH, or the presence of specific analytes. The quaternization of the dimethylamino group, for instance, could be used to switch the solubility or self-assembly behavior of a polymer. The iodine atom could also be exploited in the design of materials with interesting optical or electronic properties.

Emerging Methodologies in Organic Synthesis Utilizing this Scaffold

The reactivity of the ortho-iodo and dimethylaminomethyl groups in this compound opens up avenues for its use in a variety of emerging synthetic methodologies.

The dimethylaminomethyl group can act as a directing group in C-H activation reactions, facilitating the functionalization of the aromatic ring at the position ortho to this group. nih.govspringernature.commdpi.comyoutube.com This strategy could be employed to synthesize a wide range of polysubstituted aromatic compounds that would be difficult to access through traditional methods.

The iodo-group is a versatile handle for a variety of transformations, including photoredox catalysis. acs.orgyoutube.comyoutube.comprinceton.edunih.gov In such reactions, visible light and a photocatalyst can be used to generate a radical from the C-I bond, which can then participate in a range of bond-forming reactions under mild conditions. This approach could be used to synthesize complex molecules with high levels of chemo- and regioselectivity.

Finally, the intramolecular cyclization of derivatives of this compound represents a powerful strategy for the synthesis of nitrogen-containing heterocycles. bohrium.comresearchgate.netresearchgate.netnih.gov For example, after modification of the dimethylamino group, an intramolecular Heck reaction or a radical cyclization could be used to form a new ring system, providing access to a diverse range of heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Iodophenyl)-N,N-dimethylmethanamine with high purity?

- Methodological Answer :

- Coupling Reactions : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF as a solvent for amide bond formation or nucleophilic substitution, as demonstrated in analogous dimethylmethanamine syntheses .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) .

- Halogen-Specific Optimization : Substitute iodine via Ullmann coupling or electrophilic aromatic iodination, referencing protocols for chloro/bromo analogs (e.g., 2-chloro- or 2-bromo-N,N-dimethylbenzylamine) .

Q. How should researchers characterize the structural and spectral properties of this compound?

- Methodological Answer :

- 1H NMR : Expect peaks at δ2.2–2.3 ppm (singlet for N(CH₃)₂) and δ4.6–4.8 ppm (singlet for CH₂N). Aromatic protons (Ar-H) appear at δ7.2–8.1 ppm as multiplet signals .

- IR Spectroscopy : Key stretches include ~1200–1364 cm⁻¹ (C-N alkyl/aryl), ~1477 cm⁻¹ (CH₂ bending), and ~1587 cm⁻¹ (C=C aromatic) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 301 (C₉H₁₁IN₂) with fragmentation patterns confirming iodine substitution .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodological Answer :

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol), based on structural analogs like Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine) .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent iodine displacement or oxidation. Avoid prolonged light exposure due to aryl iodide photolability .

Advanced Research Questions

Q. How can contradictions in bioactivity data between halogenated N,N-dimethylmethanamine derivatives be resolved?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary halogen position (e.g., 2-iodo vs. 2-chloro in vs. 6) and assess receptor binding (e.g., muscarinic/opioid receptors in ).

- In Vitro Assays : Use standardized assays (e.g., radioligand displacement for receptor affinity) to isolate confounding variables like steric effects from iodine’s larger atomic radius .

- Data Normalization : Control for lipophilicity (logP) differences using HPLC-derived retention times or computational models .

Q. What computational strategies predict the neurological target binding of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with σ1 receptors or muscarinic acetylcholine receptors (mAChRs), referencing pharmacophore models from .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) over 100+ ns to assess iodine’s impact on binding pocket stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy differences between halogenated analogs .

Q. What methodologies enable chiral resolution of this compound enantiomers?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane:isopropanol (90:10) mobile phase, optimized via trial injections.

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures, as demonstrated for β-aminocycloalkanol precursors .

- Crystallization : Co-crystallize with chiral acids (e.g., tartaric acid) and analyze via X-ray diffraction .

Q. How can researchers assess the environmental impact of this compound?

- Methodological Answer :

- Bioaccumulation Tests : Measure log Kow (octanol-water partition coefficient) via shake-flask method; expect low bioaccumulation due to dimethylamine polarity (logP < 0) .

- Aquatic Toxicity : Conduct acute/chronic tests on Daphnia magna (OECD 202/211 guidelines), comparing LC₅₀ values to non-halogenated analogs .

- Degradation Studies : Use UV-Vis or GC-MS to track photodegradation products (e.g., iodide release) under simulated sunlight .

Contradictions and Mitigation

- Toxicity Discrepancies : Gramine ( ) shows acute toxicity in rats (LD₅₀ ~150 mg/kg), but N,N-dimethylmethanamine derivatives may vary. Mitigate by conducting species-specific toxicity profiling.

- Stereochemical Effects : Diastereomers in exhibit differing pharmacological activities. Use enantiopure standards to avoid skewed bioassay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.